Amyloid beta-Protein (1-28)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amyloid beta-Protein (1-28) is a fragment of the Amyloid beta-Protein (Aβ), which is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ accumulation in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .

Synthesis Analysis

The synthesis of Amyloid beta-Protein (1-28) involves the proteolytic processing of APP by β- and γ-secretases . This process is a crucial part of the pathogenesis of Alzheimer’s disease .Molecular Structure Analysis

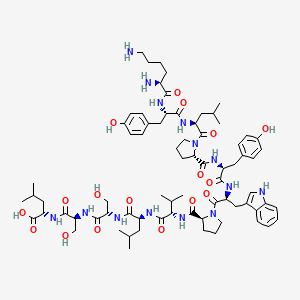

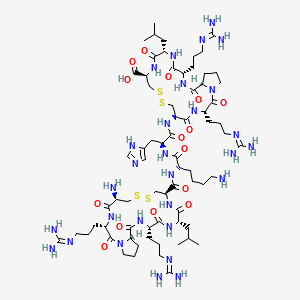

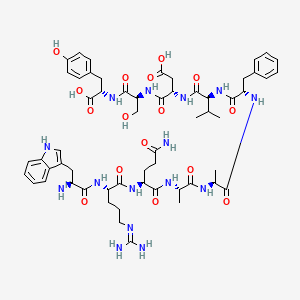

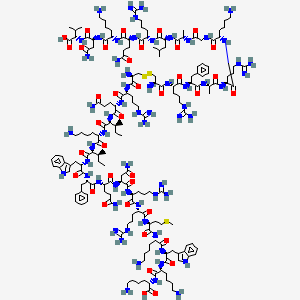

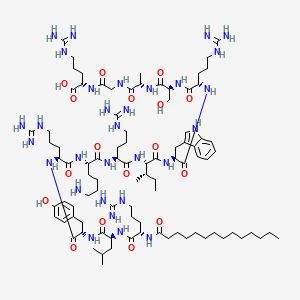

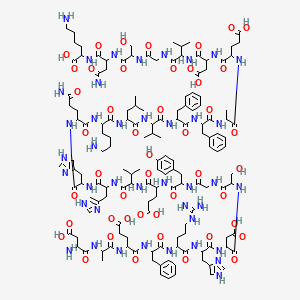

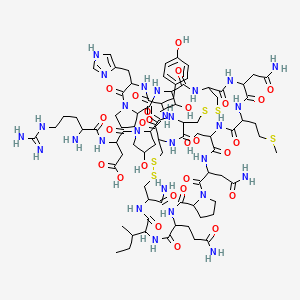

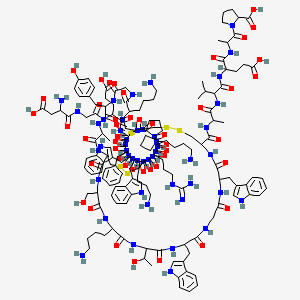

The three-dimensional solution structure of residues 1-28 of the amyloid beta-peptide was determined using nuclear magnetic resonance spectroscopy, distance geometry, and molecular dynamic techniques . The folding of the peptide forms a predominantly a-helical structure with a bend centered at residue 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of Amyloid beta-Protein (1-28) are still under investigation. Some studies have identified seven metastable states of Amyloid beta-Protein (1-28) using homology of dimension 2, corresponding to seven local minimums in the free energy landscape .科学研究应用

阿尔茨海默病发病机制中的作用:淀粉样蛋白β(Aβ)蛋白,包括1-28片段,在阿尔茨海默病(AD)的发病机制中起关键作用。据信它会引发一系列事件,导致神经退行性变化,最终导致痴呆(Verdile et al., 2004)。

神经营养和神经毒性效应:已经证明淀粉样蛋白β蛋白1-28在海马锥体神经元培养中具有神经营养活性,在特定条件下增强神经元存活。这一发现对于理解阿尔茨海默病的进展至关重要(Whitson et al., 1989)。

剪切和加工:在其前体加工过程中淀粉样蛋白β蛋白的剪切是其功能的重要方面。理解这一过程对于理解阿尔茨海默病的病因和淀粉样斑块形成至关重要(Esch et al., 1990)。

氧化毒性机制:研究表明,包括1-28片段的淀粉样蛋白β蛋白可以通过氧化机制对细胞产生毒性作用。这对于理解淀粉样疾病的分子基础和开发潜在治疗方法至关重要(Schubert et al., 1995)。

抑制有毒寡聚体中间体:研究表明,开发化合物以抑制淀粉样蛋白β蛋白的聚集,避免有毒寡聚体中间体的形成至关重要。这是潜在阿尔茨海默病治疗的重要研究领域(Ramamoorthy & Lim, 2013)。

淀粉样形成和阿尔茨海默病发病机制:β淀粉样蛋白的羧基末端,包括1-28片段,对于淀粉样形成的种子作用至关重要。这对于理解阿尔茨海默病的发病机制具有重要意义(Jarrett et al., 1993)。

遗传连锁和mRNA分布:包括1-28序列的淀粉样蛋白β蛋白基因在阿尔茨海默病和唐氏综合征中起着重要作用。其遗传连锁和mRNA分布对于理解疾病的进展至关重要(Tanzi et al., 1987)。

作用机制

Target of Action

Amyloid beta-Protein (1-28), also known as Beta-Amyloid (1-28), primarily targets the Amyloid Precursor Protein (APP) . APP is a transmembrane glycoprotein from which amyloid-beta (Aβ) peptides are generated after proteolytic cleavage . The physiological functions of APP in the human adult brain are very diverse, including intracellular signaling, synaptic and neuronal plasticity, and cell adhesion .

Mode of Action

Amyloid beta-Protein (1-28) is produced through the proteolytic processing of APP by β- and γ-secretases . At physiological levels, it reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . It enhances synaptic plasticity and learning and memory in animals by promoting long-term potentiation (LTP) in the hippocampus . Its action involves increasing the release of the neurotransmitter acetylcholine and activation of nicotinic acetylcholine receptors .

Biochemical Pathways

The proteolytic processing of APP by β- and γ-secretases leads to the generation of Amyloid beta-Protein (1-28) . This process is part of the amyloidogenic pathway, one of the two pathways (the other being non-amyloidogenic) that APP proteolysis follows . The accumulation of Aβ peptides can exert neurotoxicity and ultimately lead to neuronal cell death .

Pharmacokinetics

The pharmacokinetics of Amyloid beta-Protein (1-28) in the brain is still under investigation. It has been suggested that bispecific antibodies that utilize the transferrin receptor (tfr) as a shuttle for transport across the blood-brain barrier (bbb) can access the brain better than traditional monospecific antibodies .

Result of Action

The accumulation of Amyloid beta-Protein (1-28) peptides and APP can exert neurotoxicity and ultimately lead to neuronal cell death . High doses of Aβ have been shown to inhibit memory in mice, while low dose (picomolar) quantities of Aβ enhance memory in mice .

Action Environment

The environment in which Amyloid beta-Protein (1-28) acts can influence its action, efficacy, and stability. For instance, it has been suggested that a physiological effect of Aβ during aging is neuroprotection, secondary to its ability to induce hypoxia-inducible factor-1α . Other suggested physiological effects of Aβ include antimicrobial activity, blocking leaks in the blood-brain barrier, enhancing recovery from posttraumatic brain injury, and possibly suppressing cancer through inhibition of oncogenic viruses .

未来方向

The future directions in the study of Amyloid beta-Protein (1-28) include the development of agents acting on Aβ, its receptors, and tau protein, such as small molecules, vaccines, and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs . These prospects aim to stop or reverse the progression of Alzheimer’s disease .

属性

IUPAC Name |

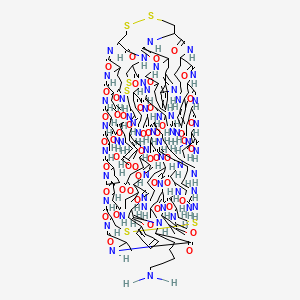

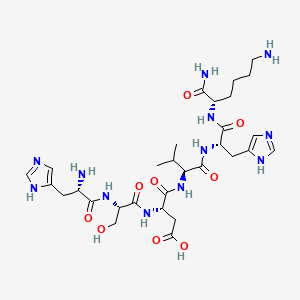

6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKVKXQGLWBAFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H209N41O46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3262.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Beta-amyloid (1-28) can bind to several targets on neuronal cells, including cholinergic receptors. [] This binding disrupts normal cellular signaling pathways. For instance, the peptides negatively affect the muscarinic cholinergic receptor (MAChR)-mediated increase of cytosolic calcium concentration. This disruption is particularly pronounced in aged rat brains, where the peptides further exacerbate age-related decline in calcium signaling. [] Additionally, the accumulation of beta-amyloid (1-28), particularly within the hippocampus, has been shown to cause neuronal loss and impair cognitive function in rats. [] This suggests that beta-amyloid (1-28) plays a role in the neuronal degeneration and cognitive decline observed in Alzheimer's disease.

A: Beta-amyloid (1-28) is a peptide fragment comprised of 28 amino acids. While its full molecular formula and weight can be calculated based on its amino acid sequence, the exact 3D structure can vary. Research using NMR spectroscopy has shown that both rat and human beta-amyloid (1-28) can bind zinc ions (Zn2+). [] The specific amino acids involved in this binding differ slightly between species, highlighting potential variations in their biological effects. [] Understanding this interaction is crucial as zinc dyshomeostasis is implicated in amyloid plaque formation, a hallmark of Alzheimer's disease.

A: While Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing peptide-ligand interactions, challenges exist when studying zinc binding. [] Zinc deposition on stainless steel emitters can lead to inaccurate binding constant (Kb) measurements. Researchers have developed strategies to address this, including switching to glass emitters and using reference peptides like neurotensin and reference ligands like copper (II). [] These methods help account for nonspecific binding and in-source dissociation, improving the accuracy of Kb determination for beta-amyloid (1-28) and zinc. []

A: Intrahippocampal injections of beta-amyloid (1-28) in rats result in specific behavioral deficits. [] These include impaired psychomotor coordination, particularly in the initial weeks following injection, and long-lasting learning impairments as evidenced by poor performance in passive avoidance tasks. [] Interestingly, these behavioral changes are not always accompanied by significant neuronal loss in the hippocampus, suggesting that beta-amyloid (1-28) may impact cognitive function through mechanisms beyond direct neuronal death. []

A: High-resolution NMR spectroscopy provides valuable insights into the structure of beta-amyloid (1-28) fibrils, which are characteristic of Alzheimer's disease. [] Understanding the precise arrangement of beta-amyloid (1-28) within these fibrils is crucial for developing targeted therapies aimed at disrupting their formation or promoting their clearance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)